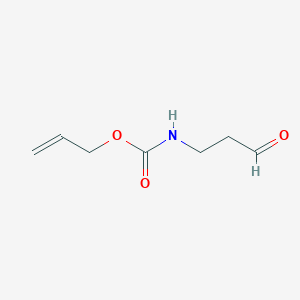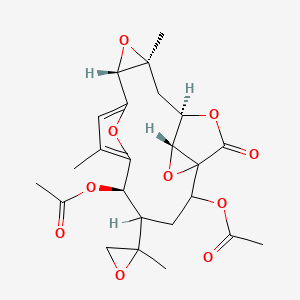
Pentanoic acid, 2-methyl-3-oxo-, phenylmethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is an organic compound characterized by its ester functional group.
Métodos De Preparación
Synthetic Routes: The synthesis of phenylmethyl valerate involves the esterification of pentanoic acid (valeric acid) with benzyl alcohol. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The balanced chemical equation for this reaction is:
Valeric acid+Benzyl alcohol→Phenylmethyl valerate+Water
Industrial Production: Phenylmethyl valerate is not commonly produced on an industrial scale. it can be synthesized in laboratories for specific applications.
Análisis De Reacciones Químicas
Reactivity: Phenylmethyl valerate can undergo various chemical reactions:
- Ester Hydrolysis : Under acidic or basic conditions, it can hydrolyze back to valeric acid and benzyl alcohol.
- Oxidation : Oxidizing agents can convert the compound into corresponding carboxylic acids.
- Reduction : Reduction with hydrogen and a suitable catalyst can yield the corresponding alcohol.
- Esterification : Sulfuric acid or p-toluenesulfonic acid as catalysts.
- Hydrolysis : Acidic or basic conditions.
- Oxidation : Oxidizing agents like potassium permanganate (KMnO4).
- Reduction : Hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon).
Major Products: The major products depend on the specific reaction conditions. Hydrolysis yields valeric acid and benzyl alcohol, while oxidation produces the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
Phenylmethyl valerate finds limited applications due to its synthetic nature. it may be used as a reference compound in analytical chemistry or as a starting material for further derivatization.
Mecanismo De Acción
The compound’s mechanism of action is not extensively studied. It likely exerts minimal biological effects due to its synthetic origin.
Comparación Con Compuestos Similares
Phenylmethyl valerate is structurally related to other esters and valeric acid derivatives. Similar compounds include:
- Pentanoic acid, 3-oxo-, methyl ester (CAS Registry Number: 30414-53-0) , which shares the valeric acid backbone but lacks the phenylmethyl group.
Propiedades
Número CAS |
162662-03-5 |
|---|---|
Fórmula molecular |
C13H16O3 |
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
benzyl 2-methyl-3-oxopentanoate |
InChI |
InChI=1S/C13H16O3/c1-3-12(14)10(2)13(15)16-9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 |
Clave InChI |
NZYHGHUWOHDUSJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C(C)C(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2,2-Dinitrobutoxy)methoxy]-2,2-dinitrobutane](/img/structure/B14280576.png)
![({N-[3-(Furan-2-yl)acryloyl]glycyl}sulfanyl)acetic acid](/img/structure/B14280586.png)



![11,11a-Dihydro-6aH-benzo[a]fluorene](/img/structure/B14280603.png)
![2-[(6-Amino-9H-purin-9-yl)methyl]propane-1,2,3-triol](/img/structure/B14280604.png)

![3,3-Bis[4-(4-aminophenoxy)phenyl]-2-benzofuran-1(3H)-one](/img/structure/B14280614.png)

![2-Thiophen-2-yl-5-[5-[2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethyl]thiophen-2-yl]thiophene](/img/structure/B14280634.png)


![methyl (1R,3S)-3-[(Z)-2-(4-fluorophenyl)oct-1-en-3-ynyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14280653.png)
